N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
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Description
The compound contains several functional groups including an amine group (-NH2), a thioether group (-S-), a furan ring, and a pyrimidine ring. These groups are common in many biological molecules and pharmaceuticals, which suggests that this compound could have interesting biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amine group could be introduced through a reaction with ammonia, the thioether group through a reaction with a thiol, and the furan and pyrimidine rings through cyclization reactions .Molecular Structure Analysis
The presence of multiple heterocyclic rings (furan and pyrimidine) in the compound suggests that it could have interesting electronic properties. These rings often participate in pi stacking interactions, which could be relevant in its interactions with biological targets .Chemical Reactions Analysis
The compound contains several functional groups that could participate in chemical reactions. For example, the amine group could act as a base or nucleophile, the thioether group could undergo oxidation, and the furan and pyrimidine rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of polar functional groups like the amine and thioether could increase its solubility in water .Future Directions
Properties
IUPAC Name |
N-[4-amino-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O4S/c18-9-3-5-10(6-4-9)20-12(24)8-28-17-22-14(19)13(16(26)23-17)21-15(25)11-2-1-7-27-11/h1-7H,8H2,(H,20,24)(H,21,25)(H3,19,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXFCQSMZRBPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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